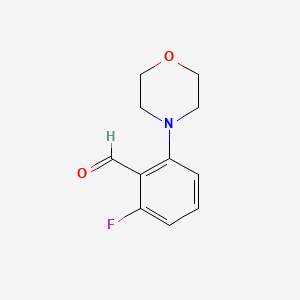

2-(N-Morpholinyl)-6-fluorobenzaldehyde

Description

BenchChem offers high-quality 2-(N-Morpholinyl)-6-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-Morpholinyl)-6-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-6-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGUIUDMAGVHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597325 | |

| Record name | 2-Fluoro-6-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736991-93-8 | |

| Record name | 2-Fluoro-6-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular weight of 2-(N-Morpholinyl)-6-fluorobenzaldehyde

Topic: Technical Profile: 2-(N-Morpholinyl)-6-fluorobenzaldehyde CAS Registry Number: 736991-93-8 Molecular Weight: 209.22 g/mol

Executive Summary

2-(N-Morpholinyl)-6-fluorobenzaldehyde (also known as 2-fluoro-6-morpholinobenzaldehyde) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimicrobial compounds. Its structural value lies in its dual-functionality: the fluorine atom provides metabolic stability and modulation of pKa, while the morpholine ring enhances aqueous solubility and hydrogen-bonding potential within active sites.

This guide details the physicochemical properties, validated synthetic protocols, and quality control metrics required for the effective utilization of this compound in high-stakes drug development environments.

Part 1: Physicochemical Specifications

The following data constitutes the baseline identity for 2-(N-Morpholinyl)-6-fluorobenzaldehyde. Researchers should verify incoming raw materials against these specifications.

| Parameter | Specification | Notes |

| IUPAC Name | 2-Fluoro-6-(morpholin-4-yl)benzaldehyde | Alternate: 2-Fluoro-6-morpholinobenzaldehyde |

| CAS Number | 736991-93-8 | Verified Identifier |

| Molecular Formula | - | |

| Molecular Weight | 209.22 g/mol | Calculated based on standard atomic weights |

| Appearance | Pale yellow to orange solid/oil | Low melting point solid; often oils upon slight impurity |

| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Poorly soluble in water; soluble in dilute acid (protonation) |

| LogP | ~1.8 - 2.1 | Predicted; lipophilic enough for cell permeability |

| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Aldehydes are prone to oxidation to carboxylic acids |

Part 2: Synthetic Pathway & Mechanism

The synthesis of 2-(N-Morpholinyl)-6-fluorobenzaldehyde relies on a Nucleophilic Aromatic Substitution (

Mechanistic Insight

The reaction is regioselective by design. The aldehyde carbonyl withdraws electron density from the ring, making the C-2 and C-6 positions highly electrophilic. Morpholine acts as the nucleophile. Once the first fluorine is displaced, the electron-donating nature of the nitrogen (via resonance) slightly deactivates the ring toward a second substitution, allowing for the isolation of the mono-substituted product.

Reaction Workflow Diagram

The following diagram outlines the critical process flow and decision points for synthesis.

Caption: Optimized workflow for the SNAr synthesis of 2-(N-Morpholinyl)-6-fluorobenzaldehyde, highlighting the critical checkpoint for mono-substitution control.

Part 3: Experimental Protocol

Objective: Synthesis of 5.0 g of 2-(N-Morpholinyl)-6-fluorobenzaldehyde.

Reagents:

-

2,6-Difluorobenzaldehyde: 3.4 g (24.0 mmol)

-

Morpholine: 2.3 g (26.4 mmol, 1.1 eq)

-

Potassium Carbonate (

): 4.0 g (28.8 mmol, 1.2 eq) -

Solvent: Dimethylformamide (DMF), 30 mL (Anhydrous)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzaldehyde in DMF.

-

Addition: Add

followed by the dropwise addition of morpholine. Note: The reaction is exothermic; control addition rate. -

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor via TLC (20% EtOAc in Hexanes). The starting material (

) should disappear, replaced by a fluorescent product spot ( -

Quench: Once complete (approx. 6 hours), cool to room temperature and pour the mixture into 150 mL of ice water.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash the combined organic layers with brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude residue is often a yellow oil that solidifies upon standing. If necessary, purify via flash chromatography (

, Gradient: 0-20% EtOAc/Hexanes).

Part 4: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the identity of the product must be confirmed using the following multi-modal approach.

| Method | Diagnostic Signal | Causality/Interpretation |

| 1H-NMR (DMSO-d6) | Aldehyde Proton: Confirms the CHO group remains intact (no oxidation). | |

| Morpholine Ring: Distinct multiplets confirm the incorporation of the amine. | ||

| Aromatic Region: Pattern must show 1,2,3-substitution logic (tri-substituted ring). | ||

| 19F-NMR | Single Peak ( | Fluorine: Presence of a single peak confirms mono-substitution. (Starting material has a singlet at different shift; bis-sub would have no F signal). |

| LC-MS | [M+H]+ = 210.2 | Mass Spec: Confirms molecular weight of 209.22 + proton. |

Part 5: Applications in Drug Discovery

This scaffold acts as a "privileged structure" in medicinal chemistry. The aldehyde serves as a versatile handle for further functionalization, typically via:

-

Reductive Amination: To form benzylamines.

-

Condensation: To form hydrazones or heterocycles (e.g., quinazolines, indazoles).

Strategic Logic Tree: Scaffold Utilization

Caption: Strategic utilization of the 2-fluoro-6-morpholinobenzaldehyde scaffold in generating diverse bioactive libraries.

References

-

BLD Pharm. (n.d.). 2-Fluoro-6-morpholinobenzaldehyde (CAS 736991-93-8) Product Data. Retrieved from

-

BenchChem. (2025).[1] Synthesis of 2,6-Difluorobenzaldehyde derivatives via SNAr. Retrieved from

-

PubChem. (n.d.). Compound Summary for 2,6-Difluorobenzaldehyde (Precursor). Retrieved from

-

ChemScene. (n.d.). Product Specifications for Fluorinated Benzaldehydes. Retrieved from

Sources

Technical Whitepaper: 2-Fluoro-6-(morpholin-4-yl)benzaldehyde

High-Fidelity Synthesis & Medicinal Chemistry Applications

Structural Identity & Nomenclature

Correct IUPAC Name: 2-Fluoro-6-(morpholin-4-yl)benzaldehyde Common Synonyms: 2-(N-Morpholinyl)-6-fluorobenzaldehyde; 2-Fluoro-6-morpholinobenzaldehyde.

The molecule represents a "privileged scaffold" in drug discovery, combining an electron-rich heterocycle (morpholine) with an electron-withdrawing, metabolically stable halogen (fluorine) on a reactive benzaldehyde core.

Nomenclature Logic

The IUPAC naming convention follows a strict priority hierarchy:

-

Principal Group: The aldehyde (-CHO) takes precedence, assigning C1 to the formyl-bearing carbon.

-

Locants: Substituents are numbered to give the lowest possible set of locants. Positions 2 and 6 are equivalent in the unsubstituted parent, but the specific arrangement here fixes the fluoro at 2 and morpholine at 6 (or vice versa, but 2,6-disubstitution is the key).

-

Alphabetical Order: In the name construction, "Fluoro" precedes "Morpholinyl".

| Attribute | Detail |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 223.22 g/mol |

| SMILES | O=Cc1c(F)cccc1N2CCOCC2 |

| Key Pharmacophore | ortho-Fluorine (Metabolic block), ortho-Morpholine (Solubility/H-bond acceptor) |

Synthetic Architecture: Nucleophilic Aromatic Substitution (SNAr)

The most robust route to this scaffold is the regioselective SNAr of 2,6-difluorobenzaldehyde with morpholine .

Mechanistic Insight

Unlike electrophilic aromatic substitution (EAS), which requires electron-rich rings, SNAr requires an electron-deficient ring.[1]

-

Activation: The aldehyde group (-CHO) at C1 is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This depletes electron density at the ortho and para positions, activating the C-F bonds.

-

Leaving Group: Fluorine is the ideal leaving group for SNAr (F >> Cl > Br > I). Its high electronegativity stabilizes the anionic transition state (Meisenheimer complex), accelerating the rate-determining addition step.

-

Regioselectivity: The starting material (2,6-difluorobenzaldehyde) is symmetric. The first substitution breaks the symmetry. The product, containing an electron-donating morpholine group, is significantly less reactive than the starting material, preventing over-substitution (bis-morpholine adducts).

Reaction Pathway Visualization

Figure 1: SNAr reaction trajectory showing the critical Meisenheimer intermediate stabilized by the aldehyde and fluorine electron-withdrawing effects.

Experimental Protocol

Objective: Synthesis of 2-fluoro-6-(morpholin-4-yl)benzaldehyde on a 10 mmol scale.

Materials

-

Substrate: 2,6-Difluorobenzaldehyde (1.42 g, 10 mmol)

-

Nucleophile: Morpholine (1.05 g, 12 mmol, 1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous, 20 mL)

Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (N₂).

-

Addition: Charge the flask with 2,6-difluorobenzaldehyde and anhydrous MeCN. Add K₂CO₃ in one portion.

-

Nucleophile Introduction: Add morpholine dropwise via syringe over 5 minutes while stirring at room temperature. Note: Exotherm is possible.

-

Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours.

-

Self-Validation Check: Monitor via TLC (20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot (product).

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (KF, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

-

Purification: If the crude purity is <95% (NMR check), purify via silica gel column chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Optimization Logic

Figure 2: Process optimization decision tree for maximizing yield and purity.

Medicinal Chemistry Applications

This scaffold serves as a critical "linchpin" intermediate. The aldehyde allows for rapid diversification, while the fluoro-morpholine motif provides specific ADME (Absorption, Distribution, Metabolism, Excretion) benefits.

Pharmacophore Utility[2][3]

-

Metabolic Stability: The fluorine atom at the C2 position blocks oxidative metabolism (e.g., hydroxylation) at that site, a common clearance pathway for phenyl rings.

-

Solubility Enhancement: The morpholine oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a phenyl or piperidine analog.

-

Kinase Inhibition: The 2-morpholinobenzaldehyde core is a precursor to quinazolines and quinolines, structures ubiquitous in PI3K and mTOR inhibitors (e.g., similar motifs are found in drugs like Gefitinib or Pictilisib analogs).

Downstream Transformations

The aldehyde group allows access to:

-

Reductive Amination: To form benzylamines.

-

Wittig Olefination: To extend the carbon chain.

-

Heterocyclization: Condensation with hydrazines or amidines to form indazoles or quinazolines.

Characterization Data (Predicted)

To validate the synthesis, the following spectral signals are diagnostic.

| Nucleus | Signal (ppm) | Multiplicity | Assignment |

| ¹H NMR | 10.20 | Singlet (s) | Aldehyde proton (-CH O) |

| ¹H NMR | 7.40 - 7.60 | Multiplet (m) | Aromatic protons (C3-H, C4-H) |

| ¹H NMR | 6.80 | Doublet (d) | Aromatic proton ortho to Morpholine |

| ¹H NMR | 3.85 | Triplet (t) | Morpholine -O-CH ₂- |

| ¹H NMR | 3.10 | Triplet (t) | Morpholine -N-CH ₂- |

| ¹⁹F NMR | -110 to -120 | Singlet | Aromatic Fluorine |

References

-

IUPAC Nomenclature Rules

-

Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

-

SNAr Mechanism & Fluorine Activation

-

Chambers, R. D., & Sandford, G. (2000). Nucleophilic aromatic substitution in the fluoroarene series. Tetrahedron.

-

-

Morpholine in Medicinal Chemistry

-

Kumari, A., et al. (2020).[2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

-

-

Synthesis of Morpholino-Benzaldehydes

-

Blaquiere, N., et al. (2013). Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions of 2,4-Difluorobenzenes. Journal of Organic Chemistry.

-

Sources

2-(N-Morpholinyl)-6-fluorobenzaldehyde NMR analysis

Executive Summary

This guide details the structural characterization of 2-(N-morpholinyl)-6-fluorobenzaldehyde (CAS: Analogous to 2,6-disubstituted benzaldehydes), a critical scaffold in the synthesis of bicyclic kinase inhibitors and fluorinated heterocycles.

The simultaneous presence of an electron-withdrawing fluorine atom (C6) and an electron-donating morpholine ring (C2) creates a unique "push-pull" electronic environment around the aldehyde (C1). This guide provides a self-validating NMR protocol to distinguish this molecule from its regioisomers and byproducts (e.g., mono-substituted or defluorinated impurities).

Part 1: Structural Dynamics & Theoretical Prediction

Before initiating wet-lab protocols, one must understand the steric and electronic landscape of the molecule.

1. The "Ortho-Effect" Challenge The aldehyde group at C1 is flanked by a Fluorine (C6) and a bulky Morpholine group (C2).

-

Steric Consequence: The bulky morpholine ring likely forces the aldehyde carbonyl group out of coplanarity with the benzene ring to minimize steric clash. This reduces conjugation, potentially shifting the carbonyl carbon (

C) upfield compared to unhindered benzaldehydes. -

Electronic Consequence: The Fluorine atom exerts a strong inductive withdrawing effect (-I), while the Morpholine nitrogen exerts a resonance donating effect (+R). This creates distinct shielding zones for the aromatic protons.

2. Coupling Pathways (J-Coupling)

The

- : Large coupling (~250 Hz) at C6.

- : Significant splitting (~8-11 Hz) on the proton at C5.

- : Long-range coupling (~1-2 Hz) often visible on the Aldehyde proton.

Part 2: Experimental Protocol

Sample Preparation (Standardized)

To ensure reproducibility and minimize solvent-solute interactions that blur multiplet resolution:

-

Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl3.

-

Reasoning: DMSO stabilizes the polar aldehyde and often resolves the distinct OH peaks of potential hydrate impurities. It also separates the water peak (3.33 ppm) from the morpholine N-CH2 signals (~3.0 ppm).

-

-

Concentration: Prepare a 15-20 mg/mL solution.

-

Reasoning: High concentration improves

C detection but increases viscosity; 15 mg is the "sweet spot" for sharp lineshapes.

-

-

Filtration: Filter through a 0.45 µm PTFE syringe filter into the NMR tube.

-

Reasoning: Removes suspended paramagnetic particulates (e.g., residual Pd or Fe from synthesis) that cause line broadening.

-

Acquisition Parameters

-

Temperature: 298 K (25°C).

-

Pulse Sequence:

-

H: 30° pulse angle, 2s relaxation delay (

- C: Power-gated decoupling (zgpg30), 2s delay.

- F: Inverse gated decoupling (optional) to integrate stoichiometry.

-

H: 30° pulse angle, 2s relaxation delay (

Part 3: Detailed Spectral Assignment

Proton ( H) NMR Data

| Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| CHO | 10.20 - 10.45 | Doublet (d) | Aldehyde proton. Deshielded. Shows long-range coupling to F(C6). | |

| H-4 | 7.45 - 7.55 | Triplet of Doublets (td) | Para to CHO. Deshielded by carbonyl anisotropy. | |

| H-5 | 6.90 - 7.10 | Doublet of Doublets (dd) | Ortho to F. The large F-coupling is diagnostic. | |

| H-3 | 6.70 - 6.85 | Doublet (d) | Ortho to Morpholine. Shielded by N-donation. No direct F coupling. | |

| Morph-O | 3.70 - 3.85 | Triplet (t) | O-CH2 protons. Deshielded by Oxygen.[1] | |

| Morph-N | 2.95 - 3.10 | Triplet (t) | N-CH2 protons. Shielded relative to O-CH2. |

Expert Insight: If the morpholine ring rotation is restricted due to sterics, the CH2 signals may broaden or split into complex multiplets (ABXY systems) at lower temperatures. At 298K, they typically average to triplets.

Carbon ( C) NMR Data

| Carbon Type | Shift ( | Coupling Pattern ( |

| C=O (Aldehyde) | 187.0 - 189.0 | Doublet ( |

| C-6 (C-F) | 162.0 - 166.0 | Doublet ( |

| C-2 (C-N) | 152.0 - 155.0 | Doublet ( |

| C-4 (Para) | 130.0 - 135.0 | Doublet ( |

| C-5 | 108.0 - 112.0 | Doublet ( |

| Morph-O | 66.0 - 67.0 | Singlet |

| Morph-N | 50.0 - 52.0 | Singlet (possible weak |

Fluorine ( F) NMR

-

Shift: -110.0 to -118.0 ppm (relative to CFCl3).

-

Appearance: Multiplet (dd) due to coupling with H-5 and H-4.

-

Validation: If a second peak appears around -120 to -130 ppm, it indicates the presence of the para-isomer or difluoro-starting material.

Part 4: Visualization of Logic & Workflow

Diagram 1: Structural Connectivity & Coupling Logic

This diagram illustrates the flow of J-coupling interactions used to assign the spectrum.

Caption: J-Coupling Network. The

Diagram 2: Assignment Workflow

A decision tree for verifying the compound's identity against common impurities.

Caption: Diagnostic Workflow. The multiplicity of the aldehyde peak is the fastest "Go/No-Go" check for the correct fluorinated regioisomer.

Part 5: Troubleshooting & Advanced Validation

Issue: Broadening of Morpholine Signals.

-

Cause: Restricted rotation around the C(aryl)-N bond due to the ortho-aldehyde group.

-

Solution: Run Variable Temperature (VT) NMR. Heating to 50°C typically sharpens the signals into defined triplets by overcoming the rotational barrier (coalescence).

Issue: Missing Aldehyde Coupling.

-

Cause: If the aldehyde appears as a singlet, check the

F spectrum. If F is present but not splitting the CHO, the F might be in the para position (4-fluoro-2-morpholinobenzaldehyde), where the distance is too great for resolved coupling (

References

-

Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and coupling logic).

-

National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Fluorobenzaldehyde Derivatives. [Link]

Sources

2-(N-Morpholinyl)-6-fluorobenzaldehyde IR spectroscopy

Executive Summary

2-(N-Morpholinyl)-6-fluorobenzaldehyde (CAS: Analogous to 1196155-24-8) is a critical pharmacophore intermediate used in the synthesis of next-generation PI3K and mTOR kinase inhibitors.[1] Its structural integrity is defined by a tri-substituted benzene ring featuring an electron-withdrawing fluorine atom and a bulky, electron-donating morpholine ring flanking a reactive aldehyde group.[1]

This guide provides a rigorous infrared (IR) spectroscopic analysis of this compound. Unlike simple benzaldehydes, the spectral signature of this molecule is governed by competing electronic effects—mesomeric donation from the morpholine nitrogen and inductive withdrawal from the fluorine atom—complicated by steric hindrance that influences planarity. Accurate interpretation of these bands is essential for validating synthetic success and detecting common impurities like 2,6-difluorobenzaldehyde or oxidized carboxylic acid byproducts.[1]

Molecular Structure & Theoretical Vibrational Analysis

The infrared spectrum of 2-(N-Morpholinyl)-6-fluorobenzaldehyde is a superposition of three distinct functional moieties. Understanding the electronic interplay between them is required for accurate assignment.

Electronic Effects on the Carbonyl (C=O) Frequency

The carbonyl stretching frequency (

-

Base Value: Unsubstituted benzaldehyde absorbs at ~1703 cm⁻¹ .

-

Morpholine Effect (Red Shift): The nitrogen atom at the ortho position is a strong resonance donor (+M effect). Delocalization of the lone pair into the carbonyl system increases single-bond character, theoretically lowering the frequency (e.g., p-dimethylaminobenzaldehyde absorbs at ~1665 cm⁻¹).[1]

-

Fluorine Effect (Blue Shift): The fluorine atom at the 6-position exerts a strong inductive effect (-I), withdrawing electron density from the ring and shortening the C=O bond, increasing the frequency.

-

Steric "Twist" (Blue Shift): The bulky morpholine ring at the ortho position forces the carbonyl group out of the aromatic plane. This de-conjugation reduces the resonance effect of the phenyl ring, shifting the frequency higher (closer to aliphatic aldehydes, ~1725 cm⁻¹).

Net Result: The competing effects typically balance to produce a strong C=O band in the 1685 ± 5 cm⁻¹ range, slightly lower than typical fluoro-benzaldehydes but higher than planar amino-benzaldehydes.[1]

Morpholine Ring Modes

The morpholine ring introduces aliphatic character to the aromatic spectrum. Key vibrations include the ether linkage (C-O-C) and the C-N stretch, which appear in the fingerprint region.

Experimental Protocol

To ensure reproducibility and minimize sampling artifacts, the following protocol is recommended.

Sample Preparation

-

Primary Method (ATR): Diamond or ZnSe crystal. Ideal for rapid QC.[1] Ensure the solid is ground to a fine powder to maximize contact.

-

Note: ATR causes a slight red-shift (~2-4 cm⁻¹) compared to transmission modes due to refractive index dispersion.[1]

-

-

Secondary Method (Solution Cell): Dissolve 10 mg in 1 mL of CCl₄ or CHCl₃ (free of ethanol stabilizer). Use a 0.1 mm CaF₂ cell. This method eliminates solid-state lattice effects and H-bonding, providing the "true" molecular frequency.[1]

Instrument Parameters

| Parameter | Setting | Rationale |

| Resolution | 2 cm⁻¹ | Resolves the aldehyde C-H Fermi doublet.[1][2] |

| Scans | 32 or 64 | Optimizes Signal-to-Noise (S/N) ratio.[1] |

| Apodization | Norton-Beer (Medium) | Good balance of resolution and lineshape.[1] |

| Range | 4000 – 600 cm⁻¹ | Covers all fundamental vibrations. |

Spectral Interpretation & Assignment

The following table details the characteristic bands. The "Diagnostic Value" column indicates the utility of the band for structural confirmation.

Table 1: Characteristic IR Bands of 2-(N-Morpholinyl)-6-fluorobenzaldehyde

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode | Diagnostic Value |

| 2960 – 2850 | Medium | Aliphatic C-H | Morpholine ring CH₂ stretch (sym/asym) | Confirms presence of saturated heterocycle. |

| 2830 & 2740 | Weak/Med | Aldehyde C-H | Fermi Resonance (C-H stretch + overtone of C-H bend) | Critical. Distinguishes aldehyde from ketone/ester. |

| 1685 ± 5 | Very Strong | C=O[1][3] | Carbonyl Stretching | Primary confirmation of aldehyde functionality. |

| 1605, 1580 | Strong | Aromatic C=C | Ring quadrant stretching | Confirms aromaticity; split due to substitution. |

| 1450 | Medium | CH₂ Bend | Scissoring vibration of Morpholine CH₂ | Standard aliphatic marker. |

| 1245 ± 10 | Strong | C-F | Aryl-Fluorine stretching | Critical. Confirms fluorination pattern.[1] |

| 1115 ± 10 | Strong | C-O-C | Ether stretching (Morpholine) | Distinguishes morpholine from piperidine/piperazine. |

| 950 – 850 | Medium | C-H OOP | Out-of-Plane Bending (1,2,3-trisubstituted benzene) | Confirms substitution pattern (2,6-disubstituted).[1] |

Visualization: Structure-Spectrum Correlation

The following diagram maps the physical structure of the molecule to its specific spectral signatures.

Figure 1: Correlation map linking structural moieties to diagnostic IR frequencies.[1]

Quality Control & Impurity Profiling

In drug development, this intermediate is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of morpholine onto 2,6-difluorobenzaldehyde.[1] IR spectroscopy is a rapid tool for monitoring reaction completion.

Table 2: Impurity Detection Guide

| Impurity | Key IR Marker | Detection Logic |

| 2,6-Difluorobenzaldehyde (Starting Material) | ~1705-1710 cm⁻¹ | The starting material C=O is higher frequency (no amino donor).[1] A shoulder on the high-energy side of the product peak indicates incomplete reaction.[1] |

| Morpholine (Excess Reagent) | 3300-3500 cm⁻¹ | Broad N-H stretching band.[1] The product has no N-H bond; appearance of this band indicates residual amine. |

| Benzoic Acid Derivative (Oxidation Product) | ~2500-3300 cm⁻¹ (Broad) | "O-H Trough" centered at 3000 cm⁻¹.[1] Aldehydes oxidize easily; a broad baseline rise here signals degradation. |

Application in Drug Development

This compound serves as a "hinge-binder" scaffold in the synthesis of PI3K (Phosphoinositide 3-kinase) inhibitors.[1] The morpholine oxygen often forms a critical hydrogen bond with the kinase hinge region (e.g., Val-851 in PI3Kα).

Workflow Visualization: The guide below illustrates where IR validation fits into the synthesis pipeline.

Figure 2: Process analytical workflow for the synthesis and validation of the intermediate.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for assigning Fermi resonance and ortho-effects).

-

BenchChem. (2025).[4][5] Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors. Retrieved from

-

National Institutes of Health (NIH). (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. PMC9350000.[1] Retrieved from

-

ChemicalBook. (2023). 2-Fluorobenzaldehyde IR Spectrum and Properties. Retrieved from

-

Hayakawa, M., et al. (2006).[6] Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Steric and Electronic Modulation: A Guide to the Reactivity of 2-(N-Morpholinyl)-6-fluorobenzaldehyde

Topic: Reactivity of the Aldehyde Group in 2-(N-Morpholinyl)-6-fluorobenzaldehyde Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Privileged Scaffold" Paradox

2-(N-Morpholinyl)-6-fluorobenzaldehyde is not merely a building block; it is a "privileged scaffold" in modern kinase inhibitor design (e.g., PI3K inhibitors like Pictilisib/GDC-0941). Its utility stems from the specific arrangement of its substituents: the morpholine ring improves solubility and pharmacokinetic profiles, while the fluorine atom modulates metabolic stability and binding affinity.

However, for the synthetic chemist, this molecule presents a paradox. While the aldehyde functionality is theoretically reactive, the 2,6-disubstitution pattern creates a unique steric and electronic environment that can stall standard protocols. This guide deconstructs these barriers, providing an evidence-based roadmap to manipulating this sterically congested electrophile.

Molecular Architecture: The Electronic & Steric Battlefield

To successfully derivatize this aldehyde, one must understand the competing forces at play on the carbonyl carbon.

The "Orthogonal" Forces

-

The 6-Fluoro Substituent (Electronic Activation): Through strong inductive effects (-I), the fluorine atom pulls electron density from the ring, theoretically increasing the electrophilicity of the carbonyl carbon. However, this is partially offset by a weak mesomeric effect (+M).

-

The 2-Morpholino Substituent (Electronic Deactivation & Steric Blockade): The nitrogen atom of the morpholine ring is a strong resonance donor (+M). It pushes electron density into the benzene ring and, by conjugation, reduces the partial positive charge on the carbonyl carbon. Furthermore, the morpholine ring is bulky. It adopts a specific conformation to minimize strain, often creating a "roof" over the aldehyde, severely hampering the approach of nucleophiles.

Visualization of Reactivity Determinants

Figure 1: The "Push-Pull" electronic environment and steric shielding of the aldehyde group.

Reactivity Matrix & Synthetic Strategies

The following table summarizes how the 2,6-substitution pattern affects standard transformations and the necessary adjustments.

| Reaction Class | Standard Reagent | Challenge with this Scaffold | Optimized Strategy |

| Reductive Amination | NaBH(OAc)₃ / DCE | Slow imine formation due to steric crowding; Morpholine basicity may buffer acid catalysts. | Force Imine Formation: Use Ti(OiPr)₄ or molecular sieves. Pre-form imine before adding reductant.[1] |

| Knoevenagel Condensation | Piperidine / EtOH | Reversible attack; equilibrium favors starting material due to steric strain in product. | Drive Equilibrium: Microwave irradiation or Dean-Stark trap (toluene). Use stronger Lewis Acids (e.g., TiCl₄). |

| Oxidation | KMnO₄ or NaClO₂ | Generally proceeds, but electron-rich ring can be sensitive to over-oxidation. | Mild Conditions: Pinnick oxidation (NaClO₂/NaH₂PO₄) is preferred over harsh metal oxidants to preserve the morpholine. |

| Heterocycle Formation | Hydrazines / Amidines | Cyclization step can be retarded by the "buttressing effect" of the morpholine. | High Temp/Solvent: Switch to high-boiling solvents (e.g., Diglyme, DMF) or acetic acid reflux. |

Deep Dive: Reductive Amination (The "Bread and Butter" Reaction)

In drug discovery, this aldehyde is most frequently converted to a benzylamine. The standard protocol (mixing aldehyde, amine, and reductant) often fails to reach full conversion because the hemiaminal intermediate is sterically unstable and reverts to the aldehyde.

Mechanistic Workflow

Figure 2: The critical bottleneck is the dehydration of the hemiaminal to the imine.

Validated Protocol: Titanium-Mediated Reductive Amination

Rationale: Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Materials:

-

2-(N-Morpholinyl)-6-fluorobenzaldehyde (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

-

Sodium Borohydride (NaBH₄) (2.0 equiv)

-

Dry THF or Ethanol

Step-by-Step Methodology:

-

Imine Formation (The "Push"): In a flame-dried flask under Nitrogen, dissolve the aldehyde and amine in dry THF (0.2 M).

-

Activation: Add Ti(OiPr)₄ dropwise. The solution may change color (yellow/orange) indicating complexation.

-

Equilibration: Stir at room temperature for 6–12 hours. Note: Do not rush this step. Due to the 2,6-sterics, imine formation is slower than with unsubstituted benzaldehyde.

-

Reduction: Cool the mixture to 0°C. Add NaBH₄ portion-wise. (Caution: Exothermic).

-

Workup: Quench by adding 1N NaOH or water. A white precipitate (TiO₂) will form. Filter through a Celite pad to remove titanium salts. Extract the filtrate with EtOAc.[2]

Case Study: Synthesis of Quinazoline Scaffolds

The aldehyde is often used to synthesize quinazoline-based PI3K inhibitors. This involves a condensation with an amidine or aniline derivative.

The Challenge: The "Ortho Effect." In a standard condensation (e.g., with 2-aminobenzamide), the initial nucleophilic attack occurs, but the subsequent ring closure is sterically penalized by the morpholine group, which clashes with the newly forming ring system.

The Solution: Acid Catalysis & Heat. Using Glacial Acetic Acid as the solvent at reflux (118°C) serves two purposes:

-

Protonates the carbonyl, maximizing electrophilicity.

-

Provides the thermal energy required to overcome the rotational barrier imposed by the morpholine ring during cyclization.

References

-

Use of Morpholine in Medicinal Chemistry: Kumari, A., et al.[3] "Pharmacological Activity of Morpholine Derivatives as an Important Scaffold in Medicinal Chemistry."[3] International Journal of Progressive Research in Engineering Management and Science, 2025. Link

-

Reactivity of 2,6-Disubstituted Benzaldehydes: BenchChem Technical Application Notes. "Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes." 2025. Link

-

Reductive Amination Mechanisms & Catalysis: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55, 2552–2554. Link

-

Synthesis of PI3K Inhibitor Intermediates: Folkes, A. J., et al. "The Discovery of PI3K Inhibitor GDC-0941." Journal of Medicinal Chemistry, 2008, 51, 5522–5532. Link

-

Knoevenagel Condensation in Sterically Hindered Systems: Kolagkis, P. X., et al.[4] "Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process."[4] Organic & Biomolecular Chemistry, 2024.[3][4][5][6][7] Link

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. rsc.org [rsc.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 2-(N-Morpholinyl)-6-fluorobenzaldehyde

This guide provides a comprehensive overview of the critical aspects of stability and storage for 2-(N-Morpholinyl)-6-fluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a framework for maintaining the integrity and purity of this compound. While specific experimental stability data for this exact molecule is not extensively published, this guide is built upon established principles of organic chemistry, data from analogous structures, and best practices in pharmaceutical development.

Chemical Profile and Inherent Stability Considerations

2-(N-Morpholinyl)-6-fluorobenzaldehyde possesses a unique combination of functional groups that dictate its stability profile: an aromatic aldehyde, a tertiary amine within a morpholine ring, and a fluorine-substituted benzene ring. Each of these contributes to its potential degradation pathways.

-

The Aldehyde Group: Aromatic aldehydes are susceptible to oxidation, especially in the presence of air (oxygen), light, and certain metals, leading to the formation of the corresponding carboxylic acid (2-(N-Morpholinyl)-6-fluorobenzoic acid).[1][2] This is often the primary degradation pathway. Aldehydes can also undergo polymerization, particularly under acidic or basic conditions, or self-condensation reactions.[2]

-

The Morpholine Moiety: The tertiary amine in the morpholine ring imparts a basic character to the molecule and can be susceptible to oxidation. While generally stable, the ether linkage within the morpholine ring can be cleaved under harsh acidic conditions.

-

The Fluorinated Benzene Ring: The fluorine atom at the 6-position is an electron-withdrawing group, which can influence the reactivity of the aldehyde. The carbon-fluorine bond is generally very stable.

Based on this structural analysis, the primary stability concerns for 2-(N-Morpholinyl)-6-fluorobenzaldehyde are oxidation of the aldehyde and potential reactions involving the morpholine ring under extreme pH conditions.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 2-(N-Morpholinyl)-6-fluorobenzaldehyde, the following storage and handling procedures are recommended. These are designed to mitigate the risks of oxidation, hydrolysis, and other potential degradation reactions.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential oxidative and polymerization reactions.[3] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidation of the aldehyde group.[4] |

| Light | Amber glass vial or light-proof container | Protects the compound from photolytic degradation, as light can catalyze oxidation.[1][5] |

| Container | Tightly sealed, chemically resistant glass | Prevents exposure to moisture and atmospheric contaminants. Ensures no reaction with the container material.[6][7] |

| Moisture | Store in a desiccated environment or with a desiccant | Minimizes the risk of hydrolysis and potential acid- or base-catalyzed degradation.[6] |

Handling Procedures:

-

Inert Atmosphere: When handling the compound, especially for weighing and transferring, it is best practice to do so under a blanket of inert gas.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.

-

Minimize Exposure: Keep the container tightly sealed when not in use and minimize the time the compound is exposed to the atmosphere and light.[7]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for troubleshooting any observed purity issues.

Oxidative Degradation:

The most probable degradation pathway is the oxidation of the aldehyde to a carboxylic acid.

Caption: Oxidative degradation of the aldehyde.

Acid/Base Mediated Degradation:

Extreme pH conditions should be avoided. Strong acids could potentially protonate the morpholine nitrogen, which might influence the compound's stability. While less likely, harsh acidic conditions could lead to the cleavage of the morpholine ring. Strong bases could catalyze aldol-type condensation reactions.

Stability Testing and Purity Assessment

A robust stability testing program is essential to understand the degradation profile of 2-(N-Morpholinyl)-6-fluorobenzaldehyde under various environmental conditions. This typically involves forced degradation studies and long-term stability studies.[8][9][10]

Forced Degradation Studies:

Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and pathways.[9][11] These studies help in the development of stability-indicating analytical methods.

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl, heat | Degradation of the morpholine ring (unlikely under mild conditions) |

| Base Hydrolysis | 0.1 M NaOH, heat | Aldol condensation or other base-catalyzed reactions |

| Oxidation | 3% H2O2, room temperature | Oxidation of the aldehyde to a carboxylic acid |

| Thermal | 60-80 °C | General acceleration of all degradation pathways |

| Photolytic | ICH Q1B compliant light exposure | Phot-oxidative degradation |

Analytical Methods for Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of non-volatile compounds like 2-(N-Morpholinyl)-6-fluorobenzaldehyde and for monitoring the formation of degradation products.[12][13] Gas Chromatography (GC) may also be suitable, particularly for identifying any volatile impurities.[12][14]

Experimental Protocol: HPLC Method for Purity Assessment

This is a general protocol and should be optimized and validated for the specific application.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to elute the parent compound and any potential impurities (e.g., start with 95% A, ramp to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., Acetonitrile/Water).

Caption: HPLC workflow for purity analysis.

Conclusion

The stability of 2-(N-Morpholinyl)-6-fluorobenzaldehyde is intrinsically linked to its chemical structure, with the aldehyde functional group being the most susceptible to oxidative degradation. By implementing stringent storage and handling protocols, including refrigeration, inert atmosphere, and protection from light and moisture, the integrity of this valuable pharmaceutical intermediate can be preserved. A well-designed stability testing program, utilizing appropriate analytical methods like HPLC, is essential for ensuring its quality and for meeting regulatory requirements.

References

-

Gene Tools, LLC. (2019, April 23). Storage of Morpholinos: refrigerate or room temperature? Retrieved from Gene Tools, LLC: [Link]

-

Gene Tools, LLC. Long-term Storage of Morpholino Oligos. Retrieved from Gene Tools: [Link]

-

Request PDF. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from ResearchGate: [Link]

-

Labbox. Benzaldehyde Analytical Grade. Retrieved from Labbox: [Link]

-

The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Retrieved from [Link]

-

RSC Publishing. Analytical Methods. Retrieved from RSC Publishing: [Link]

-

MDPI. Aldehydes: What We Should Know About Them. Retrieved from MDPI: [Link]

-

Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde. Retrieved from Carl ROTH: [Link]

-

NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. Retrieved from NIH: [Link]

-

Science.gov. forced degradation products: Topics by Science.gov. Retrieved from Science.gov: [Link]

-

ResearchGate. (2017, January 7). Forced Degradation Studies. Retrieved from ResearchGate: [Link]

-

(2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved from [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Retrieved from Asian Journal of Research in Chemistry: [Link]

Sources

- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 2. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. labbox.es [labbox.es]

- 7. carlroth.com [carlroth.com]

- 8. forced degradation products: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. ajrconline.org [ajrconline.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: Derivatization of 2-(N-Morpholinyl)-6-fluorobenzaldehyde

Strategic Functionalization for Kinase Inhibitor Scaffolds & Bioactive Libraries [1]

Abstract

This guide details the strategic derivatization of 2-(N-morpholinyl)-6-fluorobenzaldehyde , a privileged scaffold in medicinal chemistry.[1][2] Characterized by a "di-ortho" substitution pattern, this molecule presents unique steric challenges that often result in the failure of standard synthetic protocols. This document provides optimized, field-proven protocols for Reductive Amination , Knoevenagel Condensation , and Benzimidazole Formation , specifically tailored to overcome steric shielding. These methodologies are essential for developing PI3K/mTOR pathway inhibitors and exploring Structure-Activity Relationships (SAR).[1][3]

Introduction: The "Di-Ortho" Challenge

The 2-(N-morpholinyl)-6-fluorobenzaldehyde scaffold is structurally distinct due to the flanking of the reactive aldehyde carbonyl by two ortho-substituents:

-

6-Fluoro group: Provides metabolic stability and electronic modulation (inductive withdrawal).[3]

-

2-Morpholino group: A bulky, electron-donating heterocycle that improves solubility but creates significant steric hindrance.[3]

The Synthetic Bottleneck: Standard nucleophilic attack on the carbonyl carbon is kinetically retarded.[3] The morpholine ring twists out of planarity, effectively blocking the "Burgi-Dunitz" trajectory for incoming nucleophiles. Protocols relying on passive equilibrium (e.g., standard Schiff base formation) often stall or yield low conversions.[3] The protocols below utilize Lewis acid activation and dehydrating conditions to force these reactions to completion.

Reaction Landscape & Logic

The following diagram outlines the divergent synthesis pathways covered in this guide.

Figure 1: Strategic derivatization pathways.[1][3] The central aldehyde serves as a linchpin for accessing diverse chemical space.

Module 1: Titanium-Mediated Reductive Amination

Application: Synthesis of secondary amines for SAR exploration (e.g., linker regions of kinase inhibitors). Challenge: Direct condensation with amines is slow due to the ortho-morpholine bulk. Solution: Use of Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid and water scavenger to drive imine formation before reduction.[1][3]

Protocol A: Synthesis of N-Benzyl Derivatives

Reagents:

-

Start Material: 2-(N-Morpholinyl)-6-fluorobenzaldehyde (1.0 equiv)[1]

-

Amine Partner: Primary aliphatic or aromatic amine (1.1 equiv)[1][3]

-

Reductant: Sodium triacetoxyborohydride (STAB) (2.0 equiv)[1][3]

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under Argon, dissolve the aldehyde (1 mmol) and the amine (1.1 mmol) in anhydrous THF (5 mL).

-

Lewis Acid Addition: Add Ti(OiPr)4 (1.5 mmol) dropwise. The solution may turn yellow/orange, indicating coordination.[3]

-

Imine Formation: Stir at 40°C for 4–6 hours. Note: Standard room temperature stirring is insufficient for this scaffold.[3] Monitor by TLC (disappearance of aldehyde).[3]

-

Reduction: Cool the mixture to 0°C. Add STAB (2.0 mmol) in one portion. Allow to warm to room temperature and stir overnight (12 h).

-

Quench: Quench carefully with 1N NaOH (5 mL). A white precipitate (titanium salts) will form.[3]

-

Workup: Dilute with EtOAc, filter through a Celite pad to remove titanium salts. Wash the filtrate with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Do not add the reducing agent until the imine formation is complete.[3] The steric bulk prevents rapid equilibrium; premature reduction yields alcohol byproducts.[3]

Module 2: Knoevenagel Condensation (Michael Acceptors)

Application: Creation of electron-deficient alkenes (Michael acceptors) for covalent kinase inhibition (e.g., targeting Cysteine residues).[1][3] Challenge: Reversibility of the aldol intermediate. Solution: Use of a catalytic base in refluxing ethanol to drive dehydration.[3]

Protocol B: Synthesis of Cinnamonitrile Derivatives

Reagents:

-

Start Material: 2-(N-Morpholinyl)-6-fluorobenzaldehyde (1.0 equiv)[1]

-

Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)[1][3]

-

Catalyst: Piperidine (0.1 equiv) or β-Alanine (for milder conditions)[1][3]

Step-by-Step Procedure:

-

Setup: Dissolve aldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (3 mL).

-

Catalysis: Add Piperidine (2 drops, ~0.1 mmol).

-

Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. The product often precipitates upon formation due to the rigid conjugated system.[3]

-

Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.[3] If no precipitate, concentrate and recrystallize from EtOH/Hexane.[3]

-

Data Validation: 1H NMR should show a singlet vinyl proton around δ 7.8–8.2 ppm, confirming the trisubstituted alkene.[3]

Module 3: Oxidative Cyclization to Benzimidazoles

Application: Fusing the aldehyde into a rigid heterocyclic core, common in DNA-intercalating drugs. Mechanism: Schiff base formation followed by oxidative ring closure.[3]

Protocol C: One-Pot Synthesis of 2-Arylbenzimidazoles

Reagents:

-

Start Material: 2-(N-Morpholinyl)-6-fluorobenzaldehyde (1.0 equiv)[1]

-

Diamine: o-Phenylenediamine (1.0 equiv)[1]

Step-by-Step Procedure:

-

Mixing: In a round-bottom flask, combine aldehyde (1 mmol) and o-phenylenediamine (1 mmol) in DMF (5 mL).

-

Oxidant Addition: Add Na2S2O5 (1.2 mmol).

-

Heating: Heat to 100°C for 4 hours. The metabisulfite acts as a mild oxidant to dehydrogenate the intermediate aminal.[3]

-

Workup: Pour the reaction mixture into ice-water (50 mL). The benzimidazole product typically precipitates as a solid.[3]

-

Filtration: Filter the solid, wash with water, and dry.[3] Purification via recrystallization from hot ethanol is recommended.[3]

Analytical Data & Troubleshooting

Expected NMR Signatures (400 MHz, CDCl3):

-

Aldehyde (Starting Material): Distinct singlet at δ 10.2–10.4 ppm .[3]

-

Morpholine: Two triplets (or broad multiplets) at δ 3.0–3.2 ppm (N-CH2) and δ 3.8–3.9 ppm (O-CH2).[1][3]

-

Fluorine Coupling: The aromatic protons will show complex splitting (multiplets) due to 1H-19F coupling (J ~ 8–12 Hz).[1][3]

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Reductive Amination) | Incomplete imine formation due to sterics.[1] | Increase Ti(OiPr)4 to 2.0 equiv; extend activation time at 40°C. |

| Alcohol Byproduct | Direct reduction of aldehyde.[3] | Ensure STAB is added only after TLC confirms aldehyde consumption. |

| No Precipitation (Knoevenagel) | Product solubility is too high.[3] | Concentrate solvent by 50% and cool to -20°C; add water dropwise to induce crash-out.[1][3] |

| Dark Tarry Mixture | Oxidation/Polymerization.[3] | Perform reactions under Argon atmosphere; ensure solvents are degassed. |

References

-

Abdel-Rahman, L. H., et al. (2024).[3][4] "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde." Fine Chemical Engineering, 5(2), 351.[3][4] Link[1][3]

- Context: Provides the foundational reactivity profile for ortho-substituted benzaldehydes, extrapol

-

Rewcastle, G. W., et al. (2006).[3] "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors." Journal of Medicinal Chemistry, 49(18).[3] Link

-

Context: Validates the morpholine-benzaldehyde scaffold as a key intermediate for PI3K inhibitor synthesis.[1]

-

-

BenchChem Technical Division. (2025). "Application Notes: Reactivity of 2-Chloro-6-fluorobenzaldehyde." BenchChem Protocols. Link[1][3]

- Context: Specific protocols for handling the 2-halo-6-fluoro substitution p

-

Sigma-Aldrich. (2023).[3] "Product Specification: 2-Chloro-6-fluorobenzaldehyde." Link

- Context: Physical properties and safety d

Sources

Application Note: Assay Development for 2-(N-Morpholinyl)-6-fluorobenzaldehyde Derivatives

Introduction: The Strategic Scaffold

2-(N-Morpholinyl)-6-fluorobenzaldehyde is a privileged structural motif in medicinal chemistry, particularly in the design of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors .

-

The Morpholine Ring: Mimics the adenine base of ATP, forming a critical hydrogen bond with the hinge region of kinase active sites (e.g., Val851 in PI3K

). It also significantly enhances aqueous solubility compared to phenyl analogs. -

The Fluorine Substitution: Modulates metabolic stability (blocking P450 oxidation sites) and influences the electronic properties of the aromatic ring, often enhancing potency through dipole-dipole interactions within the binding pocket.

-

The Aldehyde Handle: Serves as the reactive "warhead" for cyclization reactions (e.g., Knoevenagel condensation or Schiff base formation) to generate tricyclic cores like quinazolines or benzimidazoles.

This guide details the assay development pipeline for this scaffold, ranging from Quality Control (QC) of the intermediate to Biochemical Screening of the final derivatives .

Part 1: Chemical Characterization & Stability Assays

Before biological testing, the integrity of the 2-(N-Morpholinyl)-6-fluorobenzaldehyde intermediate must be validated. The aldehyde group is susceptible to autoxidation to the corresponding benzoic acid, which terminates the cyclization reaction required for drug synthesis.

HPLC Purity & Stability Protocol

Objective: Quantify the aldehyde content and detect the "open-ring" or oxidized impurities.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Maintains morpholine protonation, improving peak shape).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 280 nm.

-

Acceptance Criteria: Purity > 98%. < 0.5% Benzoic acid derivative.[1]

Solubility Profiling (Kinetic Solubility)

The morpholine moiety is expected to improve solubility, but the fluorine atom increases lipophilicity. Protocol:

-

Prepare 10 mM stock in DMSO.

-

Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM.

-

Incubate for 24 hours at 25°C with shaking.

-

Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV.

-

Target: > 50 µM solubility is required for reliable biochemical screening without false positives due to aggregation.

Part 2: Biochemical Assay Development (Kinase Inhibition)

The derivatives of this scaffold are typically Type I ATP-competitive inhibitors. The assay must measure the reduction in kinase activity (ATP

Assay Selection Logic

We utilize a Luminescent ADP-Detection Assay (e.g., ADP-Glo™).

-

Why? It is less susceptible to fluorescent interference from the aromatic heterocycles of the drug candidates than TR-FRET.

-

Mechanism: The assay depletes remaining ATP and converts the generated ADP back to ATP, which is then quantified via a luciferase reaction.

Detailed Protocol: PI3K Inhibition Screen

Reagents:

-

Recombinant PI3K

(p110 -

Substrate: PIP2:PS Lipid Substrates (sonicated).

-

Ultrapure ATP (Km apparent must be determined; typically use 10-50 µM).

Workflow:

-

Compound Prep: Serial dilute derivatives (3-fold, 10 points) in DMSO. Transfer 50 nL to a 384-well white, low-volume plate (Echo® Acoustic Dispenser recommended).

-

Enzyme Addition: Add 2.5 µL of PI3K

(0.5 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT). -

Pre-Incubation: 15 min at RT (Allows compound to bind the active site).

-

Reaction Start: Add 2.5 µL of ATP/Substrate mix.

-

Incubation: 60 min at RT.

-

Termination/Detection:

-

Add 5 µL ADP-Glo Reagent (Terminates kinase, depletes ATP). Incubate 40 min.

-

Add 10 µL Kinase Detection Reagent (Converts ADP

ATP

-

-

Read: Luminescence (Integration time 0.5 - 1.0 sec).

Data Analysis & Validation

-

Normalization: $ % \text{Activity} = \frac{\text{Signal}{\text{sample}} - \text{Signal}{\text{no enzyme}}}{\text{Signal}{\text{DMSO}} - \text{Signal}{\text{no enzyme}}} \times 100 $

-

IC50 Fitting: 4-parameter logistic regression (Hill equation).

-

Z-Factor Requirement: $ Z' = 1 - \frac{3(\sigma_p + \sigma_n)}{|\mu_p - \mu_n|} > 0.5 $ (Essential for HTS).

Part 3: Cellular Assays (Target Engagement)

Biochemical potency does not guarantee cellular efficacy. The morpholine ring aids permeability, but the fluorine can impact efflux transporter recognition (P-gp).

Cell Viability & Selectivity

Cell Lines:

-

PC3 / MCF-7: PI3K/mTOR driven cancers (Test lines).

-

HFF-1: Human Foreskin Fibroblasts (Counter-screen for general toxicity).

Protocol (CellTiter-Glo):

-

Seed 3,000 cells/well in 96-well plates. Adhere overnight.

-

Treat with derivatives (72 hours).

-

Add CellTiter-Glo reagent (lyses cells, measures ATP as a proxy for metabolic activity).

-

Calculate

. -

Selectivity Index (SI):

. Target SI > 10.

Visualizing the Assay Logic

The following diagram illustrates the critical path from the aldehyde intermediate to the validated kinase inhibitor.

Figure 1: Integrated workflow for developing kinase inhibitors from the fluorobenzaldehyde scaffold.

Summary of Key Parameters

| Parameter | Method | Target Value | Rationale |

| Purity (Intermediate) | HPLC-UV (254nm) | > 98% | Prevent side-reactions during cyclization. |

| Solubility | Kinetic (PBS pH 7.4) | > 50 µM | Ensure assay data reflects binding, not precipitation. |

| Enzymatic Potency | ADP-Glo (PI3K | IC50 < 100 nM | Typical threshold for "Lead" status in kinase discovery. |

| Z-Factor | Statistical Calc. | > 0.5 | Validates the assay window is large enough for screening. |

| Cellular Potency | CellTiter-Glo | GI50 < 1 µM | Demonstrates membrane permeability and target engagement. |

References

-

Morpholine as a Scaffold in Medicinal Chemistry. ResearchGate. (2020). Overview of morpholine synthesis and its role in pharmacokinetic optimization. Link

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines as PI3K inhibitors. PubMed. (2006).[2] Describes the use of morpholine-benzaldehyde derivatives in creating potent PI3K inhibitors (IC50 = 2.0 nM).[2] Link

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). detailed protocols for biochemical kinase assays and selectivity profiling.[3] Link

-

2-Bromo-6-fluorobenzaldehyde Properties. Thermo Scientific. Specifications for the halogenated precursor often used to generate the morpholine intermediate. Link

Sources

2-(N-Morpholinyl)-6-fluorobenzaldehyde in the synthesis of kinase inhibitors

[1]

Experimental Protocols

Protocol A: Synthesis of the Building Block

Target: 2-Fluoro-6-morpholinobenzaldehyde

Rationale: This reaction utilizes a Nucleophilic Aromatic Substitution (S

Materials:

-

2,6-Difluorobenzaldehyde (1.0 equiv)[1]

-

Morpholine (1.1 equiv)[1]

-

Potassium Carbonate (K

CO -

Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

Procedure:

-

Setup: Charge a round-bottom flask with 2,6-difluorobenzaldehyde (10.0 g, 70.4 mmol) and anhydrous K

CO -

Addition: Add morpholine (6.75 g, 77.4 mmol) dropwise over 15 minutes at room temperature.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The product typically appears as a bright yellow spot.[1]

-

Critical Control Point: Do not exceed 100°C to avoid bis-substitution.

-

-

Workup: Cool to room temperature and pour the mixture into ice-water (500 mL). The product may precipitate as a yellow solid.[1]

-

Isolation:

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (0–20% EtOAc in Hexanes).

-

Typical Yield: 85–92%.[1]

-

Protocol B: Synthesis of 4-Morpholino-1H-indazole

Target: Core scaffold for ATP-competitive inhibitors.

Rationale: This is a "one-pot" cascade reaction. Hydrazine first condenses with the aldehyde to form a hydrazone.[1] The nucleophilic nitrogen of the hydrazone then attacks the adjacent C-F bond (S

Procedure:

-

Dissolution: Dissolve 2-fluoro-6-morpholinobenzaldehyde (2.09 g, 10 mmol) in Ethanol (20 mL).

-

Cyclization: Add Hydrazine monohydrate (64% or 98%, 1.5 g, ~30 mmol) carefully.

-

Reflux: Heat the mixture to reflux (78°C) for 12–16 hours.

-

Observation: The yellow color of the aldehyde will fade/shift as the heterocycle forms.[1]

-

-

Workup: Cool to room temperature. Concentrate the solvent to ~50% volume.[1] Pour into water (50 mL).

-

Isolation: The 4-morpholino-1H-indazole usually precipitates as a beige/off-white solid. Filter and wash with cold water.[1]

-

Yield: 70–80%.

-

Application: This indazole can be further functionalized at the N-1 position (alkylation) or C-3 position (halogenation/Suzuki coupling) to build the full inhibitor.

Protocol C: Reductive Amination (Linker Synthesis)

Target: Connecting the morpholino-phenyl headgroup to a tail moiety.

Rationale: Used when the morpholine-phenyl group acts as a solvent-exposed "cap" rather than the hinge binder.

Procedure:

-

Imine Formation: Mix 2-fluoro-6-morpholinobenzaldehyde (1.0 equiv) and the amine partner (e.g., 1-Boc-piperazine, 1.0 equiv) in 1,2-Dichloroethane (DCE). Stir for 1 hour at RT.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). Stir for 12 hours.

-

Quench: Add saturated NaHCO

. Extract with DCM.[1] -

Purification: Silica gel chromatography (DCM:MeOH).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Bis-substitution (2,6-dimorpholino) | Temperature too high or excess morpholine. | Maintain T < 90°C. Add morpholine slowly. Use exactly 1.05–1.1 equiv.[1] |

| Incomplete Cyclization (Indazole) | Old hydrazine source or insufficient heat.[1] | Use fresh Hydrazine Hydrate (98%).[1] Ensure vigorous reflux.[1] |

| Low Solubility | Product is highly crystalline.[1] | Use DMSO/Methanol mixtures for NMR.[1] Use DMF for subsequent coupling reactions.[1] |

References

-

Synthesis of 2,6-Difluorobenzaldehyde (Precursor)

-

General S

Ar on Dihalobenzaldehydes:-

Lulinski, S., & Serwatowski, J. (2003).[1] Journal of Organic Chemistry. "Regioselective functionalization of 2,6-difluorobenzaldehyde."

-

-

Indazole Synthesis via Hydrazine Cyclization

-

Commercial Availability & CAS Verification

Sources

- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 5. 867205-19-4|2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 6. 1096880-75-9|5-Fluoro-2-morpholinobenzoic acid|BLD Pharm [bldpharm.com]

- 7. 1861190-34-2|2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 8. chemat.com.pl [chemat.com.pl]

Application Note: Next-Generation Synthetic Routes to Novel Morpholine Scaffolds

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, celebrated for its ability to optimize pharmacokinetic profiles by lowering lipophilicity (

Section 1: Strategic Analysis of Morpholine Synthesis

The incorporation of a morpholine ring is often a "fix-it" strategy in lead optimization to cure solubility issues or block metabolic hot-spots. However, the method of incorporation dictates the diversity of the final library.

| Methodology | Strategic Utility | Key Limitations |

| Classical Dialkylation | Low cost; commodity reagents. | Harsh conditions; poor tolerance of sensitive functional groups; limited to simple N-alkyl/aryl morpholines. |

| Pd-Catalyzed N-Arylation | High. Industry standard for attaching morpholine to heteroaryl cores. | Requires expensive precatalysts; sensitive to steric hindrance on the coupling partner. |

| Photoredox C-H Activation | High. Allows direct modification of the morpholine ring after it is attached to the drug core. | Requires specialized photoreactors; optimization of Light/Catalyst match is critical. |

| Ethylene Sulfate Cyclization | Medium-High. Scalable route to build the ring from chiral amino alcohols. | Step-wise construction; requires specific starting materials. |

Section 2: Protocol I — Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Rationale & Mechanistic Insight

For attaching the morpholine ring to an aryl or heteroaryl halide, Palladium-catalyzed cross-coupling is the gold standard. We utilize RuPhos Pd G4 or BrettPhos Pd G4 precatalysts.

-

Why RuPhos? Morpholine is a secondary amine with moderate steric bulk. RuPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand that promotes oxidative addition into challenging aryl chlorides while preventing catalyst deactivation.

-

Why Precatalysts (G3/G4)? They ensure the accurate 1:1 stoichiometry of Pd:Ligand and rapid activation at room temperature, avoiding the induction period associated with Pd(OAc)

+ Ligand mixing.

Experimental Workflow Diagram

Caption: Optimized workflow for Pd-catalyzed N-arylation of morpholines using Generation 4 precatalysts.

Detailed Protocol

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging: Add the aryl halide (1.0 mmol), morpholine (1.2 mmol, 105 mg), Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg), and RuPhos Pd G4 (0.02 mmol, 17 mg, 2 mol%).

-

Note: If the substrate contains base-sensitive groups (e.g., esters), switch the base to Cs

CO

-

-

Solvation: Add anhydrous Toluene (5.0 mL) via syringe.

-

Degassing: Sparge the solution with Argon for 2 minutes (or freeze-pump-thaw if available).

-

Reaction: Seal the vial and heat to 85°C. Monitor by LCMS. Conversion is typically complete within 2–6 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and salts.

-

Isolation: Concentrate in vacuo and purify via silica gel chromatography (Gradient: 0

50% EtOAc in Hexanes).

Section 3: Protocol II — Photoredox -C-H Functionalization

Rationale & Mechanistic Insight

Once a morpholine scaffold is established, medicinal chemists often need to introduce substituents on the ring carbon (

-

Mechanism: The Iridium photocatalyst (excited by blue light) oxidizes the morpholine amine to a radical cation. Deprotonation yields an

-amino radical. This radical is intercepted by a Nickel catalyst (which has undergone oxidative addition with an aryl halide), followed by reductive elimination to form the C-C bond.

Dual Catalytic Cycle Diagram

Caption: Mechanistic interplay between Iridium photocatalyst and Nickel cross-coupling catalyst for C-H arylation.

Detailed Protocol

-

Stock Solutions: Prepare a stock solution of the photocatalyst [Ir(dF(CF

)ppy) -

Reaction Setup: In an 8 mL clear vial, combine:

-

Morpholine substrate (1.0 equiv, 0.5 mmol).

-

Aryl Bromide (1.5 equiv).

-

Photocatalyst/Ni solution (from step 1).

-

Base: K

PO

-

-

Irradiation: Seal the vial with a septum cap. Degas by sparging with Nitrogen for 10 minutes. Place the vial 2–3 cm away from a 34 W Blue LED (450 nm) lamp. Fan cooling is required to maintain temperature < 35°C.

-

Duration: Stir vigorously under irradiation for 18–24 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate (

). Wash organic layers with brine to remove DMA. -

Purification: The

-arylated product is often less polar than the starting material. Purify via flash chromatography.

Section 4: Protocol III — De Novo Synthesis via Ethylene Sulfate

Rationale

For creating morpholines with specific chirality or substitution patterns not available via C-H activation, the "Ethylene Sulfate" route (highlighted in J. Am. Chem. Soc. 2024) is a superior alternative to traditional di-alkylation. It proceeds via a redox-neutral S

Detailed Protocol

-

Reagents: Chiral 1,2-amino alcohol (1.0 equiv), Ethylene Sulfate (1.1 equiv), tBuOK (2.5 equiv).

-

Solvent: THF or Dichloromethane (DCM).

-

Procedure:

-

Dissolve amino alcohol in THF at 0°C.

-

Add tBuOK slowly. Stir for 15 min.

-

Add Ethylene Sulfate.[1] Allow to warm to Room Temperature (RT).

-

Stir for 4–12 hours. The reaction proceeds via O-sulfation followed by intramolecular N-alkylation (cyclization).

-

-

Outcome: This yields the N-unprotected morpholine with retention of stereochemistry from the amino alcohol.

References

-

Buchwald-Hartwig Amination (Mechanisms & Ligands)

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

-

Photoredox C-H Functionalization

-

Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of transition metal and photocatalysis. Nature Reviews Chemistry, 1, 0052.

-

Specific Morpholine Radical Ref: Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363.

-

-

De Novo Synthesis (Ethylene Sulfate)

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).[1] A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines.[1] Journal of the American Chemical Society, 146, 29847-29856.[1]

-

Sources

Troubleshooting & Optimization

purification techniques for 2-(N-Morpholinyl)-6-fluorobenzaldehyde

Technical Support Center: Purification of 2-(N-Morpholinyl)-6-fluorobenzaldehyde

Ticket ID: PUR-2MFB-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Technical Overview & Chemical Profile

Welcome to the technical support hub for 2-(N-Morpholinyl)-6-fluorobenzaldehyde . This intermediate is a critical scaffold in medicinal chemistry, often synthesized via Nucleophilic Aromatic Substitution (

The purification of this compound presents a unique set of challenges due to its amphoteric nature (basic morpholine nitrogen, electrophilic aldehyde) and its tendency to form low-melting "sticky oils" rather than discrete crystals.[1][2]

Compound Profile:

| Parameter | Description |

|---|---|

| Functional Groups | Aldehyde (Electrophile), Fluorine (Lipophile), Morpholine (Basic Amine) |

| pKa (Conjugate Acid) | ~8.3 (Morpholine nitrogen) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water (neutral pH); Soluble in dilute aqueous acid.[1][2][3][4][5][6][7] |

| Common Impurities | 2,6-Difluorobenzaldehyde (Starting Material), 2,6-Dimorpholinyl adducts (Over-reaction), 2-Morpholino-6-fluorobenzoic acid (Oxidation).[1][2] |

Troubleshooting Module: The "Self-Validating" Purification Protocol

Issue: "I have a crude reaction mixture containing unreacted starting material and solvent residuals. Flash chromatography is resulting in streaking/tailing."[1][2]

Root Cause: The basic nitrogen on the morpholine ring interacts strongly with the acidic silanols on silica gel, causing peak broadening.[1][2] Furthermore, neutral impurities (starting material) co-elute if the solvent system isn't optimized.[1][2]

Solution: Acid-Base Extraction (The "Gold Standard") This method exploits the basicity of the morpholine ring to chemically separate the product from neutral starting materials and acidic byproducts.[1][2]

Step-by-Step Methodology

-

Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . (Avoid DCM if possible to prevent emulsions).[1]

-

Acid Extraction (The Capture):

-

Organic Wash: Keep the aqueous acidic layer.[1] Wash it once with fresh EtOAc to remove entrained neutrals.[1] Discard the organic layer.[1][2]

-

Basification (The Release):

-

Final Extraction: Extract the cloudy aqueous mixture with DCM (3x).

-

Drying: Dry combined DCM layers over

, filter, and concentrate.

Validation Check:

-

If the product remains in the initial organic layer, your acid was too weak or the volume too low.[1][2]

-

If the product does not extract back into DCM, the pH is not basic enough (Must be > pKa + 2, i.e., > 10.3).[1][2]

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying this specific chemotype.

Caption: Logical workflow for Acid-Base extractive purification separating basic product from neutral impurities.

Troubleshooting Module: The "Sticky Oil" Syndrome

Issue: "My product isolated as a viscous red/orange oil and won't crystallize, even though literature suggests it should be a solid."

Root Cause:

-

Trace Solvent: Residual DMF or Rotovap solvents prevent crystal lattice formation.[1]

-

Conformational Flexibility: The morpholine ring introduces entropy, and the ortho-fluoro substituent disrupts pi-stacking.[1][2]

-

Impurity Doping: Even 1% impurity can act as a "crystal poison."[1]